molecular formula C12H15N3S B7591203 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole

4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole

Cat. No. B7591203
M. Wt: 233.33 g/mol
InChI Key: KSUXJJCJEHRTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2 enzyme, 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have reported that 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole exhibits anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit cytotoxic activity against cancer cells. Additionally, it has been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic activities, as well as its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. However, one of the limitations of using 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One of the directions is to further investigate its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to study its potential toxicity and side effects in more detail. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

Several methods have been reported for the synthesis of 4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole. One of the most commonly used methods involves the reaction of 2-cyclopentyl-2-oxoacetic acid with 4-amino-1-methylpyrazole in the presence of thionyl chloride and triethylamine. The resulting product is then treated with potassium thiocyanate to obtain the final product.

Scientific Research Applications

4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

4-cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15-7-10(6-13-15)12-14-11(8-16-12)9-4-2-3-5-9/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXJJCJEHRTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.